ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate
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Overview
Description
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[45]decane-8-carbonyl]amino]propanoate is a complex organic compound with a unique structure that includes a spirocyclic core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroisoquinoline-8-carbonyl]amino]propanoate
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroquinoline-8-carbonyl]amino]propanoate
Uniqueness
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is unique due to its spirocyclic core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Properties
Molecular Formula |
C21H29N5O5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29) |
InChI Key |
WPRYUBZRUOJTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
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